1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a pyrimidine-2,4-dione moiety attached to a modified ribose sugar. The presence of tert-butyl(dimethyl)silyl groups provides stability and protection to the hydroxyl groups during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Glycosidic Bond: The protected ribose is then coupled with a pyrimidine-2,4-dione derivative using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of the protecting groups using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone)
Reduction: Sodium borohydride in methanol
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran
Major Products:
Oxidation: Carboxylic acid derivative
Reduction: Dihydropyrimidine derivative
Substitution: Deprotected hydroxyl groups or new functionalized derivatives
Scientific Research Applications
1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential use in antiviral therapies, particularly against viruses that rely on nucleoside analogs for replication.
Industry: Utilized in the development of new materials and chemical processes that require stable and protected hydroxyl groups.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can inhibit viral replication by terminating the elongation of the nucleic acid chain. The molecular targets include viral polymerases, which are essential for the replication of viral genomes. The pathways involved include the inhibition of nucleic acid synthesis and the disruption of viral replication cycles.
Comparison with Similar Compounds
- 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-ethyloxolan-2-yl]pyrimidine-2,4-dione
Comparison:
- Uniqueness: The presence of the prop-2-enyl group in 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione provides unique reactivity and potential for further functionalization compared to its methyl and ethyl analogs.
- Stability: The tert-butyl(dimethyl)silyl groups offer enhanced stability and protection to the hydroxyl groups, making it suitable for various synthetic applications.
- Biological Activity: The structural modifications can influence the compound’s biological activity, making it a valuable candidate for antiviral research.
Properties
Molecular Formula |
C24H44N2O6Si2 |
---|---|
Molecular Weight |
512.8 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H44N2O6Si2/c1-12-14-24(16-27)19(32-34(10,11)23(5,6)7)18(31-33(8,9)22(2,3)4)20(30-24)26-15-13-17(28)25-21(26)29/h12-13,15,18-20,27H,1,14,16H2,2-11H3,(H,25,28,29)/t18-,19?,20+,24+/m0/s1 |
InChI Key |
KGAPLZBTUZPPLY-LHVQYSJDSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@](C1O[Si](C)(C)C(C)(C)C)(CC=C)CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)(CC=C)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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